Zinc Borohydride

Catalog No.
S1942465
CAS No.
M.F
B2H8Zn
M. Wt
95.1 g/mol
Availability
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Zinc Borohydride

Product Name

Zinc Borohydride

IUPAC Name

zinc;boranuide

Molecular Formula

B2H8Zn

Molecular Weight

95.1 g/mol

InChI

InChI=1S/2BH4.Zn/h2*1H4;/q2*-1;+2

InChI Key

PTJGRTOJBSRNJP-UHFFFAOYSA-N

SMILES

[BH4-].[BH4-].[Zn+2]

Canonical SMILES

[BH4-].[BH4-].[Zn+2]

Zinc borohydride, with the chemical formula Zn(BH₄)₂, is a white, crystalline compound that serves as a versatile reducing agent in organic synthesis. It is notable for its ability to selectively transfer hydride ions, making it particularly useful in the reduction of various functional groups, including carbonyls and alkenes. Zinc borohydride is moderately stable in ethereal solutions and exhibits a unique coordination ability due to the presence of zinc ions, which enhances its selectivity in

  • Reduction of Carbonyl Compounds: It effectively reduces aldehydes and ketones to their corresponding alcohols. For instance, benzaldehyde can be reduced to benzyl alcohol using zinc borohydride in acetonitrile .
  • Hydride Transfer Reactions: The compound acts as a hydride donor in various organic transformations, allowing for regioselective and stereoselective reductions .
  • Decomposition: Upon contact with water, zinc borohydride decomposes vigorously, releasing hydrogen gas and forming zinc hydroxide and boric acid. This reaction highlights its reactivity profile and potential hazards when handling the compound .

Zinc borohydride can be synthesized through various methods:

  • Mechanochemical Synthesis: This method involves the reaction of sodium borohydride with zinc chloride under mechanical activation, leading to the formation of zinc borohydride .
  • In Situ Preparation: Zinc borohydride can also be prepared by reacting anhydrous zinc chloride with sodium borohydride in an anhydrous solvent such as tetrahydrofuran or diethyl ether. This method allows for the controlled formation of the compound without the need for isolation from other reagents .
  • Combination Reducing Systems: Zinc borohydride can be used in combination with other reducing agents to enhance its reducing capabilities, such as pairing it with sodium chloride to create a more effective reducing system .

Zinc borohydride has several applications across different fields:

  • Organic Synthesis: It is widely used as a selective reducing agent for synthesizing alcohols from carbonyl compounds in pharmaceutical and fine chemical industries.
  • Hydrogen Storage: Due to its high hydrogen content (approximately 8.5% by weight), zinc borohydride is being explored as a potential material for hydrogen storage applications .
  • Catalysis: The compound has been investigated for use in catalytic processes where selective reduction is required .

Studies on the interactions of zinc borohydride with other compounds reveal its potential to form complexes that can influence reaction pathways. For example, when combined with certain ligands or solvents, it can enhance selectivity and reactivity in reduction reactions. Understanding these interactions is crucial for optimizing its use in synthetic methodologies and improving yields in

Zinc borohydride shares similarities with other metal borohydrides but possesses unique characteristics that distinguish it from them:

CompoundFormulaUnique Features
Sodium BorohydrideNaBH₄More widely used; less selective than zinc borohydride
Calcium BorohydrideCa(BH₄)₂Higher stability but less effective as a reducing agent
Lithium BorohydrideLiBH₄Highly reactive; used primarily in organometallic synthesis
Magnesium BorohydrideMg(BH₄)₂High hydrogen capacity; less commonly used than zinc borohydride

Zinc borohydride's unique coordination ability and moderate stability make it particularly suitable for selective reductions in organic synthesis, setting it apart from other metal borohydrides that may not offer the same level of control or efficiency .

Dates

Modify: 2023-07-22

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